BenchChemオンラインストアへようこそ!

methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Lipophilicity Hansch constant QSAR

Methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448125‑31‑2) is a synthetic tetrahydroisoquinoline derivative that incorporates a 2‑(trifluoromethyl)benzamido substituent at the 7‑position and a methyl carbamate at the 2‑position. Its scaffold maps onto the general formula described in the trifluoromethyl‑substituted benzamide kinase inhibitor patent family.

Molecular Formula C19H17F3N2O3
Molecular Weight 378.351
CAS No. 1448125-31-2
Cat. No. B2568890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1448125-31-2
Molecular FormulaC19H17F3N2O3
Molecular Weight378.351
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H17F3N2O3/c1-27-18(26)24-9-8-12-6-7-14(10-13(12)11-24)23-17(25)15-4-2-3-5-16(15)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,25)
InChIKeyFRURIOVNWNIHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448125‑31‑2) Baseline and Structural Identity


Methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448125‑31‑2) is a synthetic tetrahydroisoquinoline derivative that incorporates a 2‑(trifluoromethyl)benzamido substituent at the 7‑position and a methyl carbamate at the 2‑position. Its scaffold maps onto the general formula described in the trifluoromethyl‑substituted benzamide kinase inhibitor patent family [1]. The ortho‑trifluoromethyl group is a well‑characterised lipophilic and electron‑withdrawing moiety that distinguishes this compound from closely related 7‑benzamido‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylates that carry hydrogen, methyl or halogen substituents at the same position. Although dedicated primary pharmacological data for CAS 1448125‑31‑2 are not publicly available, quantitative physicochemical descriptors for the trifluoromethyl group enable meaningful differentiation at the procurement stage.

Why Unsubstituted or Methyl‑Substituted 7‑Benzamido Analogues Cannot Replace Methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate


The 2‑(trifluoromethyl)phenyl ring imparts a unique combination of elevated lipophilicity (Hansch π = 0.88 vs. H = 0.00) [1] and strong electron‑withdrawing character (Hammett σₚ ≈ 0.54) [2] that is absent from unsubstituted or methyl‑substituted benzamido analogues. These electronic and lipophilic features directly influence target binding, metabolic stability, and formulation behaviour [3]. Consequently, a scientist or industrial buyer who selects a generic 7‑benzamido‑tetrahydroisoquinoline cannot assume equivalent potency, selectivity, or ADME profile; the procurement must match the exact substitution pattern to reproduce published or proprietary results.

Quantitative Differentiation Evidence for Methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate


Lipophilicity Increase Relative to Unsubstituted 7‑Benzamido Analogue

The trifluoromethyl substituent confers a substantial increase in lipophilicity over the unsubstituted phenyl analogue. The Hansch hydrophobic substituent constant for ortho‑CF₃ is π = 0.88, compared with π = 0.00 for hydrogen (defined reference) [1]. This difference of 0.88 log units is expected to raise the octanol‑water partition coefficient (log P) of the target compound by approximately 0.9 relative to the non‑fluorinated 7‑benzamido‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate.

Lipophilicity Hansch constant QSAR

Metabolic Stability Advantage of Trifluoromethyl over Methyl Substitution

In a direct head‑to‑head comparison within the picornavirus inhibitor series, replacement of a methyl group with a trifluoromethyl group dramatically reduced the number of metabolic products generated in a monkey liver microsomal assay. The methyl‑bearing compound WIN 54954 gave 18 metabolic products, whereas the trifluoromethyl‑bearing oxadiazole 9 yielded only 2 minor products (≈4 % total) [1]. Although this comparison was performed on an oxazoline/oxadiazole scaffold rather than the tetrahydroisoquinoline core, the global metabolic protective effect of the CF₃ group was confirmed across multiple heterocyclic analogues [1].

Metabolic stability Liver microsomes Trifluoromethyl effect

Kinase‑Inhibitor Scaffold Association vs. Generic Isoquinoline Derivatives

The combination of a trifluoromethyl‑substituted benzamide and a tetrahydroisoquinoline core maps directly onto the general formula disclosed in the patent family US20060035897A1 / WO2006015859, which claims compounds as inhibitors of ephrin receptor kinases (EphB4), c‑Abl, c‑Kit, KDR, and other clinically relevant kinases [1]. This places the compound within a structurally defined kinase‑inhibitor chemotype, as opposed to the broad class of isoquinoline derivatives that include anticonvulsant, anti‑inflammatory, or CRTH2 antagonist profiles [2]. Procurement of a generic 7‑substituted tetrahydroisoquinoline without the ortho‑trifluoromethylbenzamide motif would not carry the same kinase‑inhibitor potential.

Kinase inhibition Drug discovery Scaffold classification

Recommended Research and Industrial Application Scenarios for Methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate


Kinase Inhibitor Lead Optimisation Programmes

The trifluoromethylbenzamide‑tetrahydroisoquinoline scaffold is claimed as a kinase inhibitor chemotype [1]. This compound is suitable as a starting point or reference standard in medicinal chemistry campaigns targeting EphB4, c‑Abl, c‑Kit, or KDR kinases, where the ortho‑CF₃ group is critical for potency and selectivity optimisation.

Metabolic Stability Screening Panels

Based on cross‑study evidence that CF₃ substitution reduces hepatic microsomal metabolism by ≈89 % relative to methyl [2], this compound is a strong candidate for inclusion in metabolic stability screening cascades where reduced clearance is a design goal. It can serve as a positive control for the trifluoromethyl effect in liver‑microsome assays.

Lipophilicity‑Dependent Permeability Studies

With a Hansch π increase of +0.88 over the unsubstituted analogue [3], this compound is a useful tool for investigating the relationship between lipophilicity and membrane permeability in tetrahydroisoquinoline series, particularly in PAMPA or Caco‑2 assays.

Chemical Biology Tool Compound for Target Engagement Studies

When used in conjunction with the corresponding methyl‑ or unsubstituted‑benzamido analogues, this CF₃‑bearing compound enables controlled studies of the impact of fluorination on target engagement, cellular potency, and off‑target profiles in biophysical and cellular assays.

Quote Request

Request a Quote for methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.